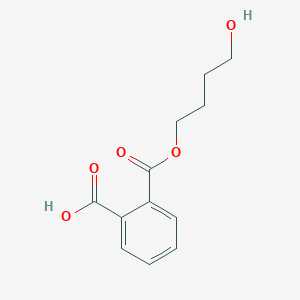

4-Hydroxybutylphthalate

Description

Contextualization within Phthalate (B1215562) Ester Research Landscape

Phthalate esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products. nih.govindustrialchemicals.gov.au Their extensive use in consumer goods, from food packaging and medical devices to building materials and personal care products, has led to their ubiquitous presence in the environment. nih.govindustrialchemicals.gov.au The academic research landscape for phthalates is vast, encompassing their environmental distribution, potential for human exposure, metabolic pathways, and biological effects. A significant area of this research focuses on the metabolites of parent phthalate compounds, as these are often the biologically active molecules within organisms.

Significance as a Metabolite of Dibutyl Phthalate (DBP)

4-Hydroxybutylphthalate is a notable metabolite of Dibutyl Phthalate (DBP), a commonly used plasticizer. pharmacompass.comnih.govcpsc.gov When DBP enters a biological system, it undergoes metabolic transformation. The initial step is typically the hydrolysis of one of the ester linkages, resulting in the formation of Monobutyl Phthalate (MBP). nih.govpharmacompass.com Subsequently, MBP can be further metabolized through oxidation of the butyl side chain. One of the products of this oxidation is this compound (4-OH-MBP). pharmacompass.comnih.govepa.gov

The identification of this compound in biological samples, such as urine, serves as a biomarker of exposure to DBP. pharmacompass.comcpsc.gov Studying this metabolite is crucial for understanding the pharmacokinetics of DBP, as the formation and excretion of metabolites provide insights into the extent and pathways of DBP processing in the body. oup.com Research has identified this compound, along with other metabolites like phthalic acid and mono-(3-hydroxy-butyl) phthalate, in the urine of rats following oral administration of DBP. pharmacompass.com In humans, mono-n-hydroxybutylphthalate has also been detected in urine and plasma. cpsc.gov

Fundamental Research Questions in Environmental and Biological Systems

The presence of this compound as a metabolite of DBP raises several fundamental research questions that are actively being investigated in environmental and biological sciences.

Environmental Fate and Transport: A primary area of inquiry concerns the environmental fate and transport of both the parent compound DBP and its metabolites, including this compound. cdc.govnih.govarmy.mil Key questions include:

How does DBP partition between different environmental compartments such as water, soil, and air? nih.gov

What are the rates and mechanisms of DBP biodegradation in various environmental matrices, and to what extent does this lead to the formation of this compound? nih.govmdpi.com

What is the persistence of this compound in the environment, and what are its ultimate degradation products?

The physical and chemical properties of a compound, in conjunction with environmental factors, determine its behavior and persistence in ecological systems. nih.gov

Analytical Methodology: The accurate detection and quantification of this compound in complex environmental and biological samples are critical for research. This has driven the development and validation of sensitive analytical methods. who.inteuropa.euunodc.org Common techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile and semi-volatile organic compounds. mdpi.comwho.inteuropean-biochar.org

High-Performance Liquid Chromatography (HPLC): Used for separating compounds in a liquid mobile phase, often coupled with mass spectrometry (LC-MS) for enhanced detection and identification. oup.comwho.int

The objective of validating these analytical procedures is to demonstrate their suitability for their intended purpose, ensuring accuracy, precision, and specificity. europa.euunodc.org

Biological Transformation and Pathways: Understanding the complete metabolic pathway of DBP is a central research goal. While the formation of this compound from MBP is established, further research seeks to elucidate:

The specific enzymes and tissues involved in the oxidation of MBP to this compound.

The subsequent metabolic fate of this compound within the organism. For instance, research has explored the synthesis of phthalate-butanoic acid from this compound. oup.com

The comparative metabolism of DBP across different species, including humans, to better inform risk assessments.

Interactive Data Table: Key Metabolites of Dibutyl Phthalate (DBP)

| Metabolite Name | Abbreviation | Role |

| Monobutyl Phthalate | MBP | Primary metabolite of DBP. nih.govpharmacompass.comcpsc.gov |

| This compound | 4-OH-MBP | Oxidative metabolite of MBP. pharmacompass.comnih.govepa.gov |

| Phthalic Acid | PA | Further hydrolysis product of MBP. nih.govpharmacompass.com |

| Mono-(3-hydroxy-butyl) phthalate | 3-OH-MBP | Another oxidative metabolite of MBP. pharmacompass.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxybutoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGVYBUJIQMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938604 | |

| Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17498-34-9 | |

| Record name | 4-Hydroxybutylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Methodologies for 4 Hydroxybutylphthalate

Direct Esterification Approaches

Direct esterification remains a fundamental and widely employed strategy for the synthesis of 4-hydroxybutylphthalate. These methods typically involve the reaction of a phthalic acid source with a hydroxyl-containing compound.

Acid-Catalyzed Esterification of 1,4-Benzenedicarboxylic Acid with 4-Hydroxybutanol

A primary route to this compound involves the acid-catalyzed esterification of 1,4-benzenedicarboxylic acid with 4-hydroxybutanol. This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the formation of the ester. The process necessitates careful control of reaction conditions, including temperature and the molar ratio of reactants, to favor the formation of the monoester over the diester. Purification of the resulting product is often accomplished through methods like recrystallization or column chromatography.

Condensation Reaction of Phthalic Anhydride (B1165640) with 1,4-Dihydroxybutane

Another prevalent method for synthesizing this compound is the condensation reaction of phthalic anhydride with 1,4-dihydroxybutane. zbaqchem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The selection of catalyst and reaction temperature are critical parameters that influence the yield and purity of the final product. For instance, using sulfonic acids as catalysts can minimize side reactions. Optimal temperatures are generally maintained to prevent thermal degradation of the product.

A study on the condensation of phthalic anhydride with various alcohols, including n-butanol, demonstrated that the reaction can proceed in different solvents, with varying yields. asianpubs.org Direct condensation at elevated temperatures has also been shown to produce the corresponding monoester. asianpubs.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Yield | Reference |

| Phthalic Anhydride | n-Butanol | Benzene (B151609) (reflux) | - | 80% | asianpubs.org |

| Phthalic Anhydride | n-Butanol | Toluene (reflux) | - | 64% | asianpubs.org |

| Phthalic Anhydride | n-Butanol | Xylene (reflux) | - | 52% | asianpubs.org |

| Phthalic Anhydride | n-Butanol | n-Butanol | 100°C | 56% | asianpubs.org |

| Phthalic Anhydride | n-Butanol | Pyridine | 100°C | 59% | asianpubs.org |

This table presents data from a study on the synthesis of mono-n-butyl phthalate (B1215562), a related compound, illustrating the impact of reaction conditions on yield.

Advanced Synthetic Techniques

In addition to traditional methods, advanced synthetic techniques have been developed to offer more efficient and environmentally benign pathways for producing this compound and related compounds.

Enzymatic Esterification Utilizing Lipases

The use of enzymes, particularly lipases, presents a green alternative for the synthesis of phthalate esters. mdpi.comfrontiersin.org Lipases can catalyze esterification reactions under mild conditions, often with high selectivity. researchgate.net While preliminary studies suggest that lipases like those from Candida antarctica can catalyze the formation of this compound, the reported yields have been relatively low. The efficiency of enzymatic esterification is influenced by factors such as the choice of enzyme, substrate polarity, and water activity in the reaction medium. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient method for various organic reactions, including esterifications. pharmacophorejournal.comrsc.org This technique can significantly reduce reaction times compared to conventional heating methods. pharmacophorejournal.com However, there is a potential risk of thermal degradation of the product if the microwave irradiation is not carefully controlled. Microwave-assisted methods have been successfully applied to the synthesis of various phthalate derivatives and other polymers. nih.govnih.gov

Metal-Catalyzed Synthesis via Mono(hydroxybutyl)phthalate Metal Salts

An alternative pathway involves the synthesis of metal salts of mono(hydroxybutyl)phthalate, which can then serve as intermediates for further reactions. Divalent metal salts, such as those of zinc, calcium, manganese, and lead, have been synthesized by reacting phthalic anhydride, 1,4-butanediol (B3395766), and the corresponding metal acetate (B1210297). tandfonline.comtandfonline.com These metal-containing monomers can be used in polymerization reactions to create novel materials. tandfonline.comtandfonline.comtandfonline.com The synthesis of zinc salt of mono(hydroxybutyl)phthalate [Zn(HBP)2], for example, is achieved by reacting phthalic anhydride with an excess of 1,4-butanediol and zinc acetate at elevated temperatures. tandfonline.com

| Reactants | Product | Reference |

| Phthalic anhydride, 1,4-butanediol, Zinc acetate | Zinc salt of mono(hydroxybutyl)phthalate [Zn(HBP)2] | tandfonline.com |

| Phthalic anhydride, 1,4-butanediol, Calcium acetate | Calcium salt of mono(hydroxybutyl)phthalate | tandfonline.com |

| Phthalic anhydride, 1,4-butanediol, Manganese acetate | Manganese salt of mono(hydroxybutyl)phthalate | tandfonline.com |

| Phthalic anhydride, 1,4-butanediol, Lead acetate | Lead salt of mono(hydroxybutyl)phthalate | tandfonline.com |

This table showcases the synthesis of various divalent metal salts of mono(hydroxybutyl)phthalate.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound, primarily through the esterification of phthalic anhydride with 1,4-butanediol, is highly dependent on the precise control of reaction parameters to maximize the yield of the mono-ester and minimize the formation of byproducts.

Influence of Temperature and Solvent Polarity on Mono-Ester Formation

The formation of this compound, the mono-ester, versus the di-ester byproduct, bis(4-hydroxybutyl)phthalate, is a competitive process. Temperature is a critical parameter in directing the selectivity of this reaction. The direct esterification of phthalic anhydride with 1,4-butanediol is typically conducted under acidic conditions, often using catalysts like p-toluenesulfonic acid, which is preferred over sulfuric acid due to a reduction in side reactions.

The reaction temperature must be carefully managed. An optimal temperature range has been identified as 148–156°C. Within this window, the rate of the desired mono-esterification is significant. However, if the temperature is elevated above 170°C, the decomposition of the product becomes a prominent issue, leading to a decreased yield. Conversely, temperatures that are too low will result in an impractically slow reaction rate.

The reaction is often carried out with an excess of the diol (a 1:1.2–1.5 molar ratio of phthalic anhydride to 1,4-butanediol) to favor the formation of the mono-ester and ensure the complete conversion of the anhydride. The polarity of the reaction medium, which is primarily determined by the reactants themselves (phthalic anhydride and 1,4-butanediol), is inherently polar. This environment facilitates the nucleophilic attack of the hydroxyl group on the anhydride. The use of high-boiling point non-polar solvents can be employed in some esterifications to azeotropically remove water and drive the reaction forward, though for mono-ester formation, controlling the stoichiometry and temperature are the more commonly cited optimization strategies.

Table 1: Influence of Temperature on this compound Synthesis

| Temperature Range | Primary Outcome | Rationale |

|---|---|---|

| < 140°C | Slow reaction rate | Insufficient thermal energy to overcome the activation energy barrier efficiently. |

| 148–156°C | Optimal Mono-Ester Formation | Balances reaction rate and product stability for maximum yield of this compound. |

| > 170°C | Product Decomposition | The desired product is not stable at these temperatures, leading to degradation and reduced yield. |

Purification and Isolation Strategies

Following synthesis, a pure sample of this compound must be isolated from unreacted starting materials, the di-ester byproduct, and any residual catalyst or decomposition products. This is typically achieved through recrystallization and chromatographic techniques.

Recrystallization Methodologies

Recrystallization is a fundamental technique for purifying solid organic compounds. mnstate.edu The principle relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. mnstate.edu An ideal solvent will dissolve the this compound completely when hot but only sparingly when cold, while impurities remain soluble at lower temperatures. mnstate.edu

The selection of an appropriate solvent is the most critical step. For a polar compound like this compound, which contains a carboxylic acid, an ester, and a hydroxyl group, a moderately polar solvent is often effective. A combined purification strategy, such as using a solvent like ethyl acetate followed by treatment with activated carbon, has been shown to be effective for removing colored impurities from similar compounds like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). researchgate.net This suggests that ethyl acetate could be a viable solvent for this compound. Alternatively, a solvent mixture, such as ethanol (B145695) and water, can be used to fine-tune the solvent's dissolving power. mnstate.edu

The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. If insoluble impurities are present, the hot solution can be filtered. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of pure this compound. The crystals are then separated from the cold mother liquor (which retains the impurities) by filtration. mnstate.edu

Table 2: Ideal Solvent Properties for Recrystallization

| Property | Description |

|---|---|

| Solubility | The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. mnstate.edu |

| Impurity Solubility | Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. mnstate.edu |

| Volatility | The solvent should have a relatively low boiling point to be easily removed from the purified crystals. |

| Reactivity | The solvent must be chemically inert and not react with the compound being purified. |

Chromatographic Separation Techniques

When recrystallization does not provide adequate purity, or for analytical purposes, chromatographic methods are employed. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating phthalate esters and their metabolites.

Gas Chromatography (GC): The separation of polar and thermally labile phthalate monoesters like this compound by GC can be challenging due to potential adsorption onto the column or degradation in the hot injector. nih.gov However, methods have been developed that avoid the need for derivatization, which is often required to increase the volatility and stability of such analytes. nih.gov Key to this is the optimization of injection parameters and the use of appropriate columns. A polar capillary column is necessary to achieve good peak shapes for these polar compounds. nih.gov

Table 3: Exemplary GC Conditions for Phthalate Monoester Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. nih.gov |

| Injector Temperature | ~190°C | A lower temperature can prevent thermal degradation of the analyte in the injector. nih.gov |

| Column Type | Polar (e.g., SUPELCOWAX™-10, Rtx®-200) | The polar stationary phase interacts favorably with the polar analyte, improving peak shape and resolution. nih.gov |

| Oven Program | Temperature ramp (e.g., 50°C initial, ramp at 12°C/min to 280°C) | A programmed temperature increase allows for the separation of compounds with different boiling points. A faster ramp can lead to sharper peaks. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural identification of the separated components. nih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC is another highly suitable method for the analysis and purification of phthalates. govst.edu Reversed-phase HPLC is the most common mode used for these compounds. In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. govst.edu

The separation is based on the partitioning of the analytes between the stationary and mobile phases. By adjusting the composition of the mobile phase, the retention time of this compound can be controlled. A gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the proportion of organic solvent like methanol (B129727) or acetonitrile), is often used to effectively separate mixtures of compounds with varying polarities. govst.edu

Table 4: Typical HPLC Conditions for Phthalate Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase | Effective for separating moderately polar to non-polar compounds. govst.edu |

| Stationary Phase | C18 (Octadecylsilane) | A non-polar stationary phase that provides good retention for phthalate esters. govst.edu |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture | A polar mobile phase. The ratio can be constant (isocratic) or varied (gradient) to achieve separation. govst.edu |

| Elution | Isocratic or Gradient | Gradient elution is useful for complex mixtures with a wide range of polarities. govst.edu |

| Detector | UV Spectrophotometer (e.g., at 230 nm) | The benzene ring in the phthalate structure absorbs UV light, allowing for sensitive detection. govst.edu |

Derivatization of this compound to Related Compounds

The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal hydroxyl group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly polymers.

The most significant derivatization is its use as a monomer in polymerization reactions. The hydroxyl group can react with diacids or their derivatives, while the carboxylic acid can react with diols. For instance, it can undergo polycondensation to form polyesters. A related compound, the calcium salt of mono(hydroxybutyl)phthalate, has been used to react with diisocyanates to create poly(urethane-ester)s, demonstrating the versatility of the core structure. researchgate.net

Furthermore, the free carboxylic acid group can be readily converted into other functional groups. Esterification with a different alcohol would yield a diester with dissimilar alkyl chains. For example, reaction with methanol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can produce 4-hydroxybutyl methyl phthalate. google.com This type of modification can be used to create prodrugs or to alter the physical properties of the molecule for specific applications. The terminal hydroxyl group can also be a site for further reactions, such as etherification or acylation, to build more complex chemical structures.

Environmental Occurrence, Transport, and Degradation Mechanisms of 4 Hydroxybutylphthalate

Detection and Prevalence in Environmental Compartments

The presence and mobility of 4-Hydroxybutylphthalate in the environment are critical to understanding its potential impact. This section discusses its expected occurrence in soil and its release from the polymeric materials where its parent compounds are used.

It is plausible to hypothesize that this compound could be present in soils as a transformation product of dibutyl phthalate (B1215562) (DBP) or other butyl phthalate esters. The degradation of these parent compounds can lead to the formation of monoesters, which may then undergo further hydroxylation. The concentration of such metabolites in soil would depend on various factors, including the concentration of the parent phthalate, soil microbial activity, and other environmental conditions that influence degradation rates. The analysis of phthalates in soil typically involves extraction followed by chromatographic techniques, which could be adapted for the detection of this compound mdpi.com.

Table 1: Common Phthalates Detected in Environmental Soil Samples and Their Potential Relation to this compound

| Common Phthalate Detected in Soil | Potential as a Precursor to this compound | General Soil Concentration Range (for parent compound) |

|---|---|---|

| Di-n-butyl phthalate (DnBP) | High - Direct precursor through hydrolysis and hydroxylation. | N.D. - several μg/kg dry weight nih.gov |

| Di-iso-butyl phthalate (DiBP) | High - Direct precursor through hydrolysis and hydroxylation. | N.D. - several μg/kg dry weight nih.gov |

| Butyl-benzyl phthalate (BBP) | Moderate - Can produce a mono-butyl phthalate intermediate. | N.D. - several μg/kg dry weight nih.gov |

N.D. = Not Detected

Phthalates are not chemically bound to the polymer matrix in plastics and can therefore leach, migrate, or be released into the environment ni.ac.rsnih.gov. This process is influenced by several factors, including the type of polymer, the concentration of the plasticizer, temperature, contact time, and the nature of the contacting medium nih.govresearchgate.net. The migration of phthalates from food packaging materials is a well-documented phenomenon bg.ac.rsnih.govresearchgate.net.

While specific studies on the release of this compound from polymeric materials are lacking, it is understood that as a metabolite, it would not be directly added to plastics as a primary plasticizer. Instead, its presence in the environment would be a consequence of the degradation of a parent phthalate ester that has leached from a plastic product. For example, if DBP leaches from a PVC product into the environment, it can then be transformed into mono-n-butyl phthalate (MnBP) and subsequently into this compound iarc.fr. The rate of release of the parent phthalate would therefore be the initial limiting step for the environmental appearance of this compound. Factors that enhance the leaching of parent phthalates, such as increased temperature and contact with fatty substances, would indirectly contribute to a higher potential for the formation of their hydroxylated metabolites in the surrounding environment nih.govgeomar.de.

Table 2: Factors Influencing the Migration of Parent Phthalates from Polymeric Materials

| Factor | Influence on Migration | Example |

|---|---|---|

| Temperature | Higher temperatures increase the rate of migration nih.gov. | Plastic containers used for hot beverages. |

| Contact Time | Longer contact time leads to greater migration nih.gov. | Food stored in plastic wrap for extended periods. |

| Nature of Contacting Medium | Fatty or oily substances enhance migration researchgate.net. | Oily foods stored in plastic containers. |

| Polymer Type | Migration rates vary between different types of plastics. | PVC is known for high plasticizer content and leaching potential ni.ac.rs. |

| Plasticizer Concentration | Higher initial concentration can lead to increased leaching nih.gov. | Highly flexible plastics often contain more plasticizer. |

Biotic and Abiotic Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. These pathways are crucial for the natural attenuation of this compound.

Microbial degradation is a primary mechanism for the removal of phthalate esters from the environment d-nb.infomdpi.com. The initial step in the aerobic biodegradation of phthalate diesters is typically the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of a monoester and an alcohol nih.govresearchgate.netnih.gov. This monoester can then be further hydrolyzed to phthalic acid nih.govresearchgate.net.

While specific bacterial strains that degrade this compound have not been identified in the reviewed literature, it is known that various bacteria can degrade a wide range of phthalates and their initial degradation products researchgate.net. It is likely that bacterial consortia in soil and water possess the enzymatic machinery to further degrade hydroxylated monoesters. The degradation of the parent mono-butyl phthalate would likely proceed to phthalic acid, which is then funneled into central metabolic pathways through dihydroxylation and ring cleavage nih.govresearchgate.net. The presence of a hydroxyl group on the butyl chain of this compound might influence the rate and pathway of its degradation compared to the non-hydroxylated counterpart.

Enzymatic hydrolysis is the key initial step in the biotic degradation of phthalate esters frontiersin.org. Extracellular and intracellular enzymes produced by microorganisms catalyze the cleavage of the ester bonds nih.gov. For a compound like this compound, which is already a monoester, the critical enzymatic step would be the hydrolysis of the remaining ester linkage to yield phthalic acid and 1,4-butanediol (B3395766).

Research has shown that various microbial esterases can hydrolyze a range of phthalate monoesters nih.gov. The specificity of these enzymes can vary, but the general mechanism involves the nucleophilic attack on the carbonyl carbon of the ester group. The presence of a hydroxyl group on the alkyl chain may affect the binding of the substrate to the enzyme's active site, potentially altering the rate of hydrolysis.

In addition to biotic degradation, phthalate esters can undergo abiotic transformation processes such as hydrolysis and photolysis nih.govresearchgate.net. The rate of these processes is influenced by environmental conditions like pH, temperature, and the presence of sunlight researchgate.netnih.gov.

Hydrolysis: The chemical hydrolysis of phthalate esters can occur under both acidic and alkaline conditions, although it is generally slow in the environment researchgate.net. For this compound, hydrolysis would result in the formation of phthalic acid and 1,4-butanediol. The presence of the hydroxyl group is not expected to significantly alter the fundamental mechanism of ester hydrolysis.

Photodegradation: Photolysis, or degradation by sunlight, can also contribute to the transformation of phthalates, particularly in aquatic environments and on surfaces nih.govfrontiersin.org. The process often involves the generation of reactive oxygen species that can attack the aromatic ring or the alkyl chain of the phthalate molecule qub.ac.uk. While specific data on the photodegradation of this compound are unavailable, it is conceivable that it would be susceptible to photolytic degradation, potentially leading to the formation of various transformation products.

Advanced Oxidation Processes (AOPs) for Environmental Remediation of Phthalates

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that are effective in the degradation of persistent and toxic organic pollutants, such as phthalates. mdpi.com These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). dtic.milspartanwatertreatment.com With a high oxidation potential, hydroxyl radicals can non-selectively attack and break down complex organic molecules into simpler, less harmful substances, and in some cases, achieve complete mineralization to carbon dioxide and water. spartanwatertreatment.comgnest.org AOPs are considered a viable alternative to traditional treatment methods which are often inefficient at removing recalcitrant organic contaminants. dtic.milnih.gov Various AOPs, including photocatalysis, Fenton and photo-Fenton processes, ozonation, and sonolysis, have been investigated for the removal of phthalate esters from aqueous matrices, showing degradation efficiencies ranging from 40.3% to 100%. nih.gov

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a source of light (usually UV) to generate hydroxyl radicals. mdpi.com This method has been proven effective for the degradation of phthalates like dibutyl phthalate (DBP). researchgate.netuni-lj.si The process involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs which then react with water and oxygen to produce reactive radicals that degrade the pollutant. mdpi.com

Research has shown that the photocatalytic degradation of DBP using TiO₂ is an efficient process, even at very low catalyst concentrations. researchgate.netuni-lj.si The efficiency of the degradation can be influenced by several factors, including the type of light source, catalyst loading, and the initial concentration of the pollutant. researchgate.netmdpi.com For instance, studies have demonstrated that incorporating biological and photocatalytic systems can significantly enhance the removal of DBP from wastewater. mdpi.com Modified photocatalysts, such as those incorporating rare earth metals, have shown even higher photodegradation efficiencies. mdpi.com

| Phthalate Compound | Catalyst | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Dibutyl Phthalate (DBP) | Pristine WS₂ | pH=7, 5 ppm DBP, 10 mg catalyst, 60 min illumination | 46% | mdpi.com |

| Dibutyl Phthalate (DBP) | Gd-WS₂ | 5 ppm DBP | 61% | mdpi.com |

| Dibutyl Phthalate (DBP) | Ce-WS₂ | 5 ppm DBP | 64% | mdpi.com |

| Dibutyl Phthalate (DBP) | 3% Ce/Gd-WS₂ | pH=7, 5 ppm DBP, 10 mg catalyst | 85% | mdpi.com |

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. gnest.org This method is effective for the detoxification and degradation of many organic compounds. gnest.org The photo-Fenton process is an enhancement of the Fenton process where UV light is used to irradiate the solution. gnest.orgnih.gov This irradiation accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and generates additional hydroxyl radicals, significantly increasing the degradation rate of organic pollutants. gnest.orgresearchgate.net

The photo-Fenton process has been demonstrated to be more effective and faster than the standard Fenton process for removing Di-n-butyl phthalate (DnBP) from water. gnest.orggnest.org The efficiency of these processes is influenced by factors such as pH, the concentration of ferrous ions, and the concentration of H₂O₂. researchgate.net Optimal performance for the photo-Fenton process typically occurs at an acidic pH (around 2.5-3.0). researchgate.net Compared to the conventional Fenton process, photo-Fenton systems generally offer superior degradation under optimized conditions. researchgate.net

| Process | Target Compound | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Fenton | Organic Pollutants | Uses Fe²⁺ and H₂O₂ to produce •OH radicals. | Effective for oxidizing various organic compounds. gnest.org | gnest.org |

| Photo-Fenton | Di-n-butyl phthalate (DnBP), Paracetamol | Combines Fenton's reagent with UV light. | Higher degradation rate, regeneration of Fe²⁺, less sludge production compared to Fenton process. gnest.orgresearchgate.netenviolet.com | gnest.orgnih.govgnest.orgenviolet.com |

Ozonation and Sonolysis Applications

Ozonation is an AOP that uses ozone (O₃) as a powerful oxidant to break down organic pollutants. mdpi.com The efficiency of ozonation can be significantly improved when combined with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), which promote the formation of hydroxyl radicals. mdpi.com Sonolysis, the application of ultrasound, can also be used to degrade chemical contaminants in water. nih.gov The combination of ozonation and sonolysis (sonolytic ozonation) has been tested for its effectiveness in removing chemical residues. nih.gov

Studies on pesticide removal from fresh produce have shown that sonolytic ozonation can significantly reduce the concentration of various chemical residues. nih.gov For example, treatment of vegetables with sonolytic ozonation for 10 minutes resulted in a high percentage reduction of compounds like thiamethoxam (B1682794) and imidacloprid. nih.gov While specific studies on this compound are limited, the effectiveness of these methods on other complex organic molecules suggests their potential applicability for phthalate degradation.

| Process | Target Contaminants | Treatment Time | Reduction Efficiency | Reference |

|---|---|---|---|---|

| Sonolytic Ozonation (O₃/US) | Thiamethoxam | 10 min | 100% | nih.gov |

| Sonolytic Ozonation (O₃/US) | Imidacloprid | 10 min | 97.17% | nih.gov |

| Sonolytic Ozonation (O₃/US) | Thiacloprid | 10 min | 97.17% | nih.gov |

| Sonolytic Ozonation (O₃/US) | Acetamiprid | - | 65.2% (mean reduction) | nih.gov |

| Sonolytic Ozonation (O₃/US) | Carbendazim | - | 72% (mean reduction) | nih.gov |

Modified Advanced Oxidation Processes for Enhanced Removal

The UV/persulfate process is one such modified AOP that has been used for the removal of phthalates. jbums.org Combining AOPs with other treatment steps, such as adsorption on granular activated carbon (GAC), has also been shown to be effective. nih.gov Research indicates that while AOPs are powerful, a subsequent adsorption step may be necessary to remove any remaining toxicity. nih.gov The UV/Cl- cyanurate process has been identified as a particularly cost-effective AOP based on ultraviolet radiation for phthalate removal, with the potential for nearly 100% efficiency. doaj.org

Advanced Analytical Methodologies for Quantification and Structural Elucidation of 4 Hydroxybutylphthalate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 4-Hydroxybutylphthalate. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, which are essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this compound are not widely published, its chemical shifts can be reliably predicted based on its molecular structure and established NMR principles.

The structure of this compound features a benzene (B151609) ring substituted with two functional groups: a carboxylic acid group and an ester group linked to a 4-hydroxybutyl chain. The electron-withdrawing nature of the aromatic ring and the carbonyl groups significantly influences the chemical shifts of nearby protons and carbons, causing them to resonate at lower fields (higher ppm values).

Predicted ¹H NMR Chemical Shifts: The protons on the aromatic ring are expected to appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effects of the ring currents and the attached carbonyl groups. The protons of the butyl chain will have distinct signals; for instance, the methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) will be deshielded (around δ 4.3 ppm) compared to the methylene group adjacent to the hydroxyl group (-CH₂-OH), which is expected around δ 3.7 ppm.

Predicted ¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylic acid groups are anticipated to have the largest chemical shifts, typically in the range of δ 167-170 ppm. The aromatic carbons will resonate between δ 128-135 ppm. The carbons of the aliphatic chain will appear in the upfield region, with the carbon bonded to the ester oxygen (-O-C H₂-) resonating at approximately δ 65 ppm and the carbon bonded to the hydroxyl group (-C H₂-OH) at about δ 62 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.5 - 8.0 | Multiplet |

| -COO-CH₂- | ~4.3 | Triplet |

| -CH₂-OH | ~3.7 | Triplet |

| -COO-CH₂-CH₂- | ~1.8 | Multiplet |

| -CH₂-CH₂-OH | ~1.7 | Multiplet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~168 |

| Carboxylic Acid Carbonyl (C=O) | ~170 |

| Aromatic (Ar-C) | 128 - 135 |

| -COO-CH₂- | ~65 |

| -CH₂-OH | ~62 |

| -COO-CH₂-CH₂- | ~28 |

| -CH₂-CH₂-OH | ~25 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For structural elucidation, tandem mass spectrometry (MS/MS) is particularly valuable. In this technique, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound (molecular weight: 238.24 g/mol ), analysis is typically performed using electrospray ionization (ESI) in negative ion mode, which would detect the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 237.2.

The fragmentation of the [M-H]⁻ precursor ion in MS/MS would likely proceed through characteristic pathways for phthalate (B1215562) monoesters. Key fragmentation events include the neutral loss of the butylene glycol moiety (C₄H₈O) or cleavage at the ester bond, leading to the formation of a phthalic acid or phthalic anhydride-related fragment. Understanding these fragmentation pathways is crucial for confirming the identity of this compound in complex samples.

| Ion Description | Proposed Structure | Expected m/z |

|---|---|---|

| Precursor Ion [M-H]⁻ | [C₁₂H₁₃O₅]⁻ | 237.2 |

| Product Ion (Loss of H₂O) | [C₁₂H₁₁O₄]⁻ | 219.2 |

| Product Ion (Phthalic acid fragment) | [C₈H₅O₄]⁻ | 165.0 |

| Product Ion (Phthalic anhydride (B1165640) fragment) | [C₈H₃O₃]⁻ | 147.0 |

Chromatographic Quantification Protocols

For accurate quantification of this compound, especially at low concentrations in biological and environmental matrices, highly sensitive and selective chromatographic methods are required.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the state-of-the-art technique for quantifying phthalate metabolites. dphen1.com UPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. semanticscholar.org

A typical UPLC-MS/MS protocol for this compound involves sample preparation to remove matrix interferences, followed by chromatographic separation and mass spectrometric detection. Sample preparation often includes enzymatic hydrolysis (using β-glucuronidase) to deconjugate metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. semanticscholar.org

The chromatographic separation is commonly achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.net

Detection is performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective mode monitors a specific precursor-to-product ion transition for the analyte, minimizing background noise and enhancing sensitivity. For this compound, a common transition would be m/z 237.2 → 165.0.

| Parameter | Typical Condition |

|---|---|

| UPLC System | |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (Q1): m/z 237.2; Product Ion (Q3): m/z 165.0 |

Validation of Analytical Procedures

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For the quantification of this compound, validation ensures the reliability, accuracy, and precision of the results.

Assessment of Selectivity and Specificity

According to the International Council for Harmonisation (ICH) guidelines, selectivity and specificity are key validation parameters that demonstrate an analytical method's ability to measure the analyte of interest without interference. kymos.comeuropa.eu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. loesungsfabrik.de To assess selectivity, blank matrix samples (e.g., urine, plasma) from at least six different sources are analyzed. ich.org The chromatograms are examined for any interfering peaks at the retention time and m/z transition of this compound. The response of any interfering peak should be insignificant compared to the response at the Lower Limit of Quantification (LLOQ). ich.org

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as structurally similar compounds, metabolites, isomers, or impurities. europa.eu Specificity is demonstrated by spiking the blank matrix with these potential interfering compounds and showing that no interference occurs with the analyte's peak. The combination of chromatographic separation (which separates compounds based on their physicochemical properties) and the high selectivity of MS/MS detection (which isolates a unique mass transition) provides a high degree of specificity for UPLC-MS/MS methods. europa.euloesungsfabrik.de

Determination of Linearity and Calibration Ranges

Linearity in an analytical method demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specified range. This is a critical parameter for accurate quantification. The relationship between the concentration and the response is typically established by analyzing a series of calibration standards of known concentrations.

A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The linearity is then evaluated using a linear regression model. The correlation coefficient (r²) is a key indicator of the quality of the fit, with values close to 1.0 indicating a strong linear relationship. For the analysis of phthalate metabolites, including compounds structurally similar to this compound, calibration curves consistently show excellent linearity. researchgate.netnih.gov

Research findings for various phthalate metabolites demonstrate that methods are typically linear over a concentration range from the low nanogram per milliliter (ng/mL) level up to several hundred or a thousand ng/mL. researchgate.net For instance, a validated on-line solid-phase extraction (SPE)-HPLC-MS/MS method for three phthalate metabolites showed linearity over a concentration range of 2.5–125 ng/mL, with correlation coefficients in the range of 0.996-0.999.

Table 1: Representative Linearity and Calibration Range Data for Phthalate Metabolite Analysis

| Analyte Group | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Analytical Technique |

|---|---|---|---|

| Phthalate Monoesters | 2.5 - 125 | 0.996 - 0.999 | On-line SPE-HPLC-MS/MS |

| General Phthalates | 1.0 - 1,000 | ≥ 0.998 | GC-MS |

This table presents typical data from studies on various phthalate metabolites to illustrate common performance characteristics.

Evaluation of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results to the true value and is often assessed through recovery studies in spiked samples. nih.govnih.gov

For bioanalytical methods, precision and accuracy are evaluated at both intra-day (within the same day) and inter-day (on different days) levels to assess the method's reproducibility over time. dcvmn.org Validated methods for phthalate metabolites consistently demonstrate high precision, with RSD values typically below 10-15%. nih.govnih.gov Accuracy, determined by spiking blank matrices (like urine or serum) with known amounts of the analyte, generally shows recovery rates between 85% and 115%. nih.govoup.com

For example, a study quantifying 16 phthalate metabolites in urine reported inter- and intra-day coefficients of variation below 10% and recoveries of approximately 100% for spiked samples, indicating excellent precision and accuracy. nih.gov

Table 2: Example of Precision and Accuracy Data for Phthalate Metabolites in Urine

| Parameter | Quality Control Level | Acceptance Criteria | Typical Finding (% RSD) | Typical Finding (Accuracy/Recovery %) |

|---|---|---|---|---|

| Intra-day Precision | Low | ≤ 15% | < 10% | N/A |

| Medium | ≤ 15% | < 10% | N/A | |

| High | ≤ 15% | < 10% | N/A | |

| Inter-day Precision | Low | ≤ 15% | < 10% | N/A |

| Medium | ≤ 15% | < 10% | N/A | |

| High | ≤ 15% | < 10% | N/A | |

| Accuracy | Low | 85-115% | N/A | ~100% |

| Medium | 85-115% | N/A | ~100% |

This table is a composite of typical validation results reported for the analysis of various phthalate metabolites.

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.govfinishingandcoating.com These parameters define the sensitivity of an analytical method.

LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. sepscience.com For phthalate metabolites like this compound, analytical methods using LC-MS/MS achieve very low detection and quantification limits, often in the sub- to low-ng/mL range. oup.com This high sensitivity is essential for biomonitoring studies where metabolite concentrations in biological fluids can be very low. nih.gov For instance, a validated method for 16 phthalate metabolites in urine reported LODs ranging from 0.11 to 0.90 ng/mL. nih.gov Another study found LOQs for various metabolites to be between 0.3 and 2 ng/mL. oup.com

Table 3: Representative LOD and LOQ Values for Phthalate Metabolites in Biological Matrices

| Matrix | Analyte Group | LOD Range (ng/mL) | LOQ Range (ng/mL) |

|---|---|---|---|

| Urine | 16 Phthalate Metabolites | 0.11 - 0.90 | Not Specified |

| Urine | Multiple Phthalate Metabolites | 0.09 - 0.5 | 0.3 - 2.0 |

| Serum | DBP and DEHP Metabolites | 0.08 - 0.67 | Not Specified |

This table compiles data from several studies to show the typical sensitivity of modern analytical methods for phthalate metabolites. nih.govnih.govoup.com

Investigation of Robustness and Matrix Effects

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. Matrix effects refer to the alteration of analyte ionization (either suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., urine, serum, or water). nih.gov These effects can compromise the accuracy and precision of LC-MS/MS analyses. nih.gov

Investigating matrix effects is a critical step in method validation for biological samples. nih.gov This is often done by comparing the analyte's response in a pure solvent to its response in a sample extract from which the analyte has been removed. The complexity of biological matrices like blood and urine makes them prone to matrix effects. mdpi.com Effective sample preparation is the primary strategy to minimize these interferences.

Sample Preparation Strategies for Diverse Matrices

The goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of strategy depends on the complexity of the matrix and the required sensitivity.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely used and robust technique for cleaning up and concentrating phthalate metabolites from complex matrices like urine and water. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

Automated SPE systems have been shown to increase sample throughput, improve reproducibility, and reduce solvent consumption compared to manual methods. nih.gov For phthalate metabolites, which are often acidic, strong anion-exchange SPE cartridges are frequently employed for effective extraction from urine samples. oup.com The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and minimizing matrix effects. nih.gov

Application of Isotopically Labeled Internal Standards in Quantitative Analysis

The use of isotopically labeled internal standards is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. mdpi.com An ideal internal standard is a version of the analyte (e.g., this compound) where one or more atoms have been replaced with a stable heavy isotope, such as Deuterium (²H) or Carbon-13 (¹³C). nih.gov

This standard is added to the sample at the very beginning of the preparation process. Because it is chemically identical to the native analyte, it experiences the same losses during extraction, potential degradation, and ionization suppression or enhancement in the mass spectrometer. nih.gov By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, these variations can be effectively corrected. This technique, known as isotope dilution mass spectrometry, is crucial for compensating for matrix effects and ensuring the robustness of the analytical method. cdc.govresearchgate.net

Enzymatic Hydrolysis for Detection of Conjugated Metabolites

In human biomonitoring, the accurate quantification of xenobiotic metabolites is crucial for assessing exposure. Phthalates, upon entering the body, are rapidly metabolized into their corresponding monoesters and subsequently undergo further oxidative transformations. These metabolites, including hydroxylated forms such as this compound, are often rendered more water-soluble for excretion through a Phase II metabolic process known as conjugation. The primary conjugate form for phthalate metabolites found in urine is the glucuronide conjugate, formed by the action of UDP-glucuronosyltransferases. researchgate.netresearchgate.net To measure the total urinary concentration of a metabolite like this compound, it is essential to first cleave this conjugate to release the free (unconjugated) form. Enzymatic hydrolysis is the most common and effective method to achieve this deconjugation.

The process relies on enzymes that selectively cleave the bond between the metabolite and the conjugating group (e.g., glucuronic acid). The successful and accurate quantification of the total metabolite concentration is highly dependent on the choice of enzyme and the optimization of the hydrolysis conditions. nih.govsigmaaldrich.com

Enzyme Selection and Purity

The selection of the appropriate enzyme is a critical step in the analytical workflow. The primary enzymes used for the deconjugation of phthalate metabolites are β-glucuronidases. While sulfate (B86663) conjugates are another common form of Phase II metabolites for some xenobiotics, phthalate monoesters and their oxidative products are predominantly excreted as glucuronides. cdc.govnih.gov

A significant challenge in the analysis of phthalate metabolites is the potential for analytical artifacts arising from impure enzyme preparations. researchgate.net Some commercially available β-glucuronidase enzymes, particularly those derived from Helix pomatia (snail), have been found to contain contaminating lipase (B570770) or non-specific esterase activity. nih.gov This contaminating activity can hydrolyze any parent phthalate diesters (e.g., di-n-butyl phthalate) that may be present in the urine sample as external contaminants, artificially inflating the measured concentration of the corresponding monoester metabolite. researchgate.net

To circumvent this issue, highly purified enzyme preparations are recommended. β-glucuronidase derived from Escherichia coli (K12) is widely preferred for phthalate metabolite analysis as it exhibits high glucuronidase activity without the confounding esterase/lipase side activities. nih.govresearchgate.net This ensures that the measured metabolite concentration accurately reflects the amount excreted by the individual, rather than an artifact of the analytical procedure.

| Enzyme Source | Enzyme Type | Key Characteristics & Considerations |

|---|---|---|

| Escherichia coli (K12) | β-Glucuronidase | High purity; free from lipase/esterase activity. Considered the gold standard for accurate phthalate metabolite analysis. researchgate.net |

| Helix pomatia | β-Glucuronidase / Arylsulfatase | Often contains esterase/lipase impurities that can hydrolyze parent phthalates, leading to falsely elevated metabolite results. Its use should be avoided for phthalate monoester analysis. nih.govresearchgate.net |

| Patella vulgata (Limpet) | β-Glucuronidase | Source of β-glucuronidase; purity and suitability for specific phthalate metabolites must be validated. sigmaaldrich.com |

| Recombinant/Engineered | β-Glucuronidase | Can offer high purity, specific activity, and rapid hydrolysis times. Performance must be validated for the specific analytes of interest. nih.gov |

Optimization of Hydrolysis Conditions

The efficiency of the enzymatic hydrolysis reaction is contingent on several key experimental parameters. The extent of conjugate cleavage depends on the specific analyte, the source and activity of the enzyme, incubation time, temperature, and the pH of the reaction buffer. nih.govsigmaaldrich.com Incomplete hydrolysis will lead to an underestimation of the total metabolite concentration. Therefore, careful optimization and validation of these conditions are paramount for each analytical method.

pH: The optimal pH for β-glucuronidase activity typically falls within a range of 5.0 to 6.8. The exact pH can be dependent on both the enzyme source and the specific class of compounds being analyzed. sigmaaldrich.com

Temperature: Incubation is generally carried out at 37 °C, which mimics physiological temperature and is optimal for many enzymes. However, some engineered enzymes may require higher temperatures (e.g., 55 °C) for rapid hydrolysis. nih.gov

Incubation Time: The duration of the incubation must be sufficient to ensure complete cleavage of the conjugates. This can range from 30 minutes for highly active, engineered enzymes to 4 hours or more for traditional preparations. nih.gov

Enzyme Concentration: An adequate amount of enzyme must be used to ensure the reaction proceeds to completion within the designated incubation time. Concentrations are often expressed in units of activity per volume of sample (e.g., units/μL of urine). nih.gov

| Enzyme Type/Source | pH | Temperature (°C) | Incubation Time | Application Notes |

|---|---|---|---|---|

| β-Glucuronidase (H. pomatia, Type H-1) | 5.0 | 37 | 4 hours | Effective for many phenols and parabens, but not recommended for phthalates due to potential lipase contamination. nih.gov |

| β-Glucuronidase (E. coli, K12) | 6.2 - 6.8 | 37 | 1-2 hours | Commonly used for phthalate metabolite quantification to avoid analytical artifacts. nih.govresearchgate.net |

| Engineered β-Glucuronidase (IMCS) | 6.8 | 55 | 30 minutes | Demonstrated rapid hydrolysis for certain conjugates, but may be incomplete for others at lower temperatures. nih.gov |

Following incubation, the enzymatic reaction is typically quenched, often by adding an acid, before the sample undergoes further purification (e.g., solid-phase extraction) and instrumental analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The application of these optimized enzymatic hydrolysis protocols is indispensable for the accurate and reliable quantification of total this compound and other conjugated phthalate metabolites in biological matrices.

Mechanistic Investigations of 4 Hydroxybutylphthalate in Biological Systems in Vitro and Model Organism Studies

Molecular and Cellular Interaction Mechanisms

At the cellular level, phthalate (B1215562) metabolites can interact with various components, including receptors and enzymes, and modulate fundamental processes like gene expression and signal transduction. nih.gov These interactions are the initial events that trigger broader physiological changes.

Ligand Binding to Cellular Receptors and Enzymes

Ligands are molecules that bind to specific sites on receptor proteins or enzymes to initiate a biological response. labxchange.org Small, hydrophobic molecules like phthalate metabolites can diffuse across cell membranes to interact with intracellular receptors. labxchange.org Phthalates are known to interfere with nuclear receptors and membrane receptors. nih.gov While the precise binding kinetics of 4-hydroxybutylphthalate to a wide array of cellular receptors and enzymes are not fully characterized, its actions are consistent with ligand-receptor interactions that are typical for endocrine disruptors. nih.gov EDCs can act as agonists, mimicking natural hormones, or as antagonists, blocking hormonal activity at the receptor level. mdpi.com They may also interact with transport proteins that carry hormones in the bloodstream, thereby altering their bioavailability. nih.gov

Modulation of Gene Expression and Cellular Signaling Pathways

The binding of a ligand to its receptor often initiates a chain of events known as a cellular signaling pathway, which ultimately leads to changes in gene expression. scbt.com Phthalates can interfere with these intracellular signaling pathways and modulate the expression of genes associated with reproduction and other functions. nih.gov

In vitro studies using the human breast cancer cell line MCF-7 have shown that the parent compound, DBP, can modulate the mRNA transcription levels of estrogen receptors. Co-exposure to DBP and bisphenol A (BPA) at low doses was found to induce the transcription of estrogen receptor alpha (ERα) and G-protein coupled estrogen receptor 30 (GPR30). However, the effects on gene expression can be cell-type specific. For instance, a study on mucosal-associated invariant T (MAIT) cells, a type of immune cell, found that phthalate esters like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) did not significantly affect MAIT cell gene expression, whereas bisphenols did. nih.gov

Endocrine System Perturbation Mechanisms

Phthalates are well-established as endocrine disruptors (EDs) that affect the hormonal balance of an organism. nih.gov They can alter the function of hormone-dependent systems, particularly the reproductive system. nih.gov

Interference with Natural Hormonal Balance

The endocrine system relies on a delicate balance of hormones to regulate development, reproduction, and metabolism. EDCs like phthalates disrupt this equilibrium. nih.gov They can modify the release of hypothalamic, pituitary, and peripheral hormones, thereby dysregulating critical hormonal axes like the Hypothalamic-Pituitary-Gonadal (HPG) axis. nih.gov This interference can result from altering hormone synthesis, secretion, transport, and metabolism. mdpi.com The disruption of the natural hormonal milieu is a key mechanism behind the adverse effects of phthalates on reproductive health. nih.gov

Alterations in Steroid Hormone Pathways

One of the most significant mechanisms of phthalate action is the disruption of steroidogenesis—the biological pathway for producing steroid hormones like testosterone (B1683101) and cortisol. In vitro studies using the human H295R adrenocortical carcinoma cell line, a model for steroidogenesis, have provided detailed insights into these effects.

A study investigating the effects of mono-n-butyl phthalate (MBP), a compound structurally analogous to this compound, demonstrated significant alterations in steroid hormone production. nih.gov Under basal (unstimulated) conditions, exposure to 500 µM of MBP led to a significant decrease in testosterone levels. nih.gov When steroidogenesis was stimulated with dibutyryl cyclic AMP (dbcAMP), the effects were more pronounced. At a concentration of 500 µM, MBP significantly decreased the levels of corticosterone, androstenedione, and testosterone. nih.gov These findings suggest that the compound interferes with the enzymatic pathways responsible for synthesizing these critical hormones. For example, both DBP and its metabolite MBP have been shown to cause a dose-related decrease in HSD17β3, the enzyme that catalyzes the final step in testosterone biosynthesis. nih.govresearchgate.net

| Hormone | MBP Concentration (µM) | Change in Hormone Level (% of Control) | Statistical Significance (p-value) |

|---|---|---|---|

| Progesterone | 500 | No significant effect | N/A |

| Corticosterone | 500 | -22% | p = 0.03 |

| Cortisol | 500 | Decreasing trend | Not significant |

| Androstenedione | 500 | -22% | p = 0.03 |

| Testosterone | 500 | -30% | p = 0.005 |

Data sourced from a study on H295R cells stimulated with 0.1 mM dbcAMP for 48 hours. The table presents the significant changes observed at the highest tested concentration of MBP. nih.gov

Interaction with Peroxisome-Proliferator-Activated Receptors (PPAR)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play essential roles in lipid and carbohydrate metabolism. nih.gov Many environmental chemicals, including phthalate metabolites, have been identified as ligands for PPARs. nih.gov The interaction with these receptors represents a key mechanism of endocrine disruption.

While direct structural studies on this compound are limited, research on the related metabolite mono-ethyl-hexyl-phthalate (MEHP) provides a detailed model for this interaction. X-ray crystallography has revealed that MEHP binds to the ligand-binding domain of PPARγ. nih.gov The binding occurs at the activating function-2 (AF-2) binding site, where the carboxylate group of MEHP interacts with several key amino acid residues, including histidine 323, histidine 449, tyrosine 473, and serine 289. nih.gov This interaction stabilizes the receptor in its active conformation, which promotes the binding of coactivator proteins and initiates the transcription of PPAR target genes. nih.gov This activation of PPARγ by phthalate metabolites is a plausible mechanism linking exposure to metabolic disruption. nih.gov

Dysregulation of MicroRNA (miRNA) Expression Profiles

Mechanistic investigations into the biological effects of this compound and its parent compound, Dibutyl phthalate (DBP), have revealed significant alterations in the expression profiles of microRNAs (miRNAs). These small non-coding RNA molecules are crucial regulators of gene expression at the post-transcriptional level, and their dysregulation can lead to a cascade of downstream effects on various cellular processes. nih.govnih.gov

In in vivo studies, exposure to DBP has been demonstrated to impact specific miRNA levels, leading to subsequent changes in cellular signaling pathways. For instance, in a study involving prenatal exposure in C57BL/6J mice, DBP was found to increase the expression of miR-29b. This upregulation was linked to a decrease in the expression of DNA methyltransferase 3b (DNMT3b), which in turn led to increased expression of PTEN. The elevated PTEN levels were associated with the downregulation of the AKT signaling pathway, characterized by decreased phosphorylation of AKT (p-AKT) and PI3K (p-PI3K), as well as reduced levels of mTOR and Bcl-2. Concurrently, an increase in the pro-apoptotic proteins Bax and cleaved caspase-3 was observed, ultimately resulting in reduced cell proliferation and increased apoptosis in germ cells. nih.gov

A broader review of studies on phthalate exposure indicates that dysregulation of several other miRNAs is a common finding. Among those frequently observed to be altered are miR-34a, miR-15b, miR-141, miR-184, miR-19a, miR-125, and miR-let-7. nih.gov The general trend observed is a predominant upregulation of miRNAs following exposure to phthalates and their metabolites. nih.govnih.gov These alterations in miRNA expression are implicated in a wide array of health conditions by affecting a large number of different proteins and signaling pathways. nih.gov

The following table summarizes the key findings regarding DBP-induced miRNA dysregulation from the discussed studies.

| miRNA | Model System | Observed Change | Downstream Effects |

| miR-29b | C57BL/6J mice (prenatal exposure) & GC-1/GC-2 germ cells (in vitro) | Upregulation | Decreased DNMT3b, Increased PTEN, Downregulated AKT pathway, Increased apoptosis |

| miR-34a | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

| miR-15b | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

| miR-141 | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

| miR-184 | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

| miR-19a | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

| miR-125 | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

| miR-let-7 | Various studies on phthalate exposure | Dysregulation | Implicated in a wide range of health conditions |

Induction of Oxidative Stress Pathways

Exposure to this compound and its parent compound, Dibutyl phthalate (DBP), has been shown to induce oxidative stress in various biological systems. This is a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

In vivo studies using adult zebrafish (Danio rerio) have demonstrated that DBP exposure leads to a significant increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an indicator of oxidative DNA damage, in the brain. nih.govresearchgate.net The same studies also reported alterations in the activity of key antioxidant enzymes. Specifically, the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) were observed to be significantly stimulated, suggesting a compensatory response to the increased oxidative load. nih.govresearchgate.net Similarly, studies in adult rats have shown that DBP exposure results in a significant increase in MDA levels in the testes, accompanied by a significant decrease in the activities of SOD and glutathione (B108866) peroxidase (GSH-Px), as well as reduced levels of glutathione (GSH). researchgate.net

In vitro studies using cultured bovine peripheral lymphocytes have further substantiated the role of DBP in inducing oxidative stress. A concentration-dependent increase in oxidative stress was observed in these cells upon DBP exposure. nih.gov Investigations in isolated human blood lymphocytes also revealed that DBP exposure leads to an enhancement in the generation of ROS. nih.gov This overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress and subsequent damage to macromolecules. nih.gov

The table below summarizes the key markers of oxidative stress that are modulated by DBP exposure in different model systems.

| Oxidative Stress Marker | Model System | Observed Effect |

| Malondialdehyde (MDA) | Adult zebrafish (brain) | Increased |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Adult zebrafish (brain) | Increased |

| Superoxide Dismutase (SOD) | Adult zebrafish (brain) | Stimulated activity |

| Catalase (CAT) | Adult zebrafish (brain) | Stimulated activity |

| Malondialdehyde (MDA) | Adult rat (testes) | Increased |

| Superoxide Dismutase (SOD) | Adult rat (testes) | Decreased activity |

| Glutathione Peroxidase (GSH-Px) | Adult rat (testes) | Decreased activity |

| Glutathione (GSH) | Adult rat (testes) | Decreased levels |

| Reactive Oxygen Species (ROS) | Human blood lymphocytes (in vitro) | Increased generation |

| Oxidative Stress | Bovine peripheral lymphocytes (in vitro) | Concentration-dependent increase |

Modulation of Cellular Proliferation and Apoptosis (Studies in Model Organism Cells)

Studies in various model organism cells have demonstrated that this compound's parent compound, Dibutyl phthalate (DBP), can significantly modulate cellular proliferation and apoptosis. The general findings indicate that DBP exposure tends to inhibit cell proliferation while promoting programmed cell death, or apoptosis.

In vitro experiments using GC-1 and GC-2 germ cells showed that DBP exposure led to a reduction in cell proliferation and a concurrent increase in apoptosis. nih.gov This was associated with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. Furthermore, an increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade, was observed. nih.gov

In another study using human peripheral blood mononuclear cells (PBMCs), DBP and its metabolite, monobutyl phthalate (MBP), were found to induce apoptosis. The pro-apoptotic effects were more pronounced with DBP. The mechanism of apoptosis induction involved an increase in the intracellular calcium ion (Ca2+) level and a reduction in the mitochondrial membrane potential (ΔΨm). These events were followed by the activation of caspases, with the most significant increase observed for caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.gov

The pro-apoptotic potential of DBP has also been observed in bovine peripheral lymphocytes, where exposure led to an increase in apoptotic cells, as confirmed by staining methods and flow cytometry. nih.gov In adult zebrafish, the expression of apoptotic genes such as caspase-3 and p53 showed a pattern of "inhibition-activation-inhibition" over a 28-day exposure period, indicating a complex time-dependent effect on the apoptotic machinery. nih.govresearchgate.net

The following table summarizes the effects of DBP on key markers of cellular proliferation and apoptosis in different model systems.

| Effect | Model System | Key Molecular Changes |

| Reduced Cell Proliferation | GC-1 and GC-2 germ cells (in vitro) | - |

| Increased Apoptosis | GC-1 and GC-2 germ cells (in vitro) | Increased Bax/Bcl-2 ratio, Increased cleaved caspase-3 |

| Increased Apoptosis | Human peripheral blood mononuclear cells (in vitro) | Increased intracellular Ca2+, Reduced mitochondrial membrane potential, Increased caspase-9 activity |

| Increased Apoptosis | Bovine peripheral lymphocytes (in vitro) | Increased number of apoptotic cells |

| Altered Apoptotic Gene Expression | Adult zebrafish (brain) | Time-dependent changes in caspase-3 and p53 expression |

Characterization of Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The biological effects of this compound and its parent compound, Dibutyl phthalate (DBP), are mediated through their interactions with various biological macromolecules, including proteins and DNA. While direct binding studies for this compound are limited, research on DBP and its primary metabolite, monobutyl phthalate (MBP), provides insights into these interactions.

Interactions with Proteins:

In vitro studies using the human adrenocortical H295R cell line have shown that DBP and MBP can interfere with steroidogenesis by altering the levels of key steroidogenic proteins. DBP exposure induced a dose-dependent decrease in the levels of CYP11A1 and HSD3β2. In contrast, MBP significantly decreased the levels of CYP17A1. mdpi.comnih.gov Both compounds also led to a dose-related, though not statistically significant, decrease in HSD17β3, an enzyme involved in the final step of testosterone biosynthesis. mdpi.comnih.gov These findings suggest an interaction with, or an effect on the expression of, these critical enzymes in the steroid hormone production pathway.

Interactions with DNA: